molecular formula C7H13NO B12983051 3,4-Dimethylpiperidin-2-one

3,4-Dimethylpiperidin-2-one

Cat. No.: B12983051
M. Wt: 127.18 g/mol
InChI Key: BIRQJLGQRKXXHG-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO. It belongs to the class of piperidinones, which are derivatives of piperidine. Piperidinones are known for their significant role in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the piperidine ring in its structure makes this compound a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethylbutan-2-one with ammonia or primary amines can lead to the formation of this compound. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 3,4-dimethylpyridine. This process is conducted in the presence of a suitable catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The reaction conditions are optimized to achieve high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidin-2-one largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The compound can interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylpiperidin-2-one is unique due to the presence of both methyl groups at positions 3 and 4, as well as the carbonyl group at position 2. This specific substitution pattern imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3,4-dimethylpiperidin-2-one

InChI

InChI=1S/C7H13NO/c1-5-3-4-8-7(9)6(5)2/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

BIRQJLGQRKXXHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(=O)C1C

Origin of Product

United States

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